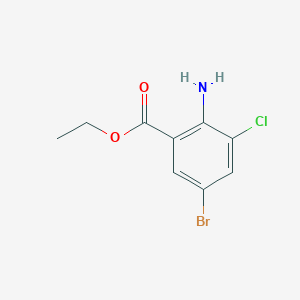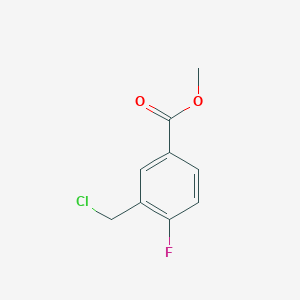
Methyl 3-(chloromethyl)-4-fluorobenzoate
Descripción general
Descripción
Methyl 3-(chloromethyl)-4-fluorobenzoate: is an organic compound characterized by a benzene ring substituted with a fluorine atom at the 4-position, a chloromethyl group at the 3-position, and a methoxy carbonyl group. This compound is part of the broader class of fluorinated aromatic compounds, which are known for their unique chemical properties and wide range of applications in various fields.
Synthetic Routes and Reaction Conditions:
Chloromethylation: The Blanc reaction is a common method for introducing the chloromethyl group into aromatic compounds. This involves treating the starting material with formaldehyde and hydrochloric acid in the presence of zinc chloride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chloromethylation and fluorination processes. These methods are optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the chloromethyl group to a methylene group, resulting in different structural isomers.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom in the chloromethyl group with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as sodium cyanide (NaCN) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, and ketones.
Reduction Products: Methyl 3-(methyl)-4-fluorobenzoate and other structural isomers.
Substitution Products: Cyanides, amines, and other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 3-(chloromethyl)-4-fluorobenzoate is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure makes it valuable in the development of new chemical reactions and methodologies.
Biology: This compound has been studied for its potential biological activity, including its use as a building block for pharmaceuticals and agrochemicals. Its fluorine atom can enhance the biological activity and stability of derived compounds.
Medicine: Derivatives of this compound are explored for their therapeutic potential. They may serve as precursors for drugs targeting various diseases, such as cancer and infectious diseases.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for applications requiring high thermal and chemical stability.
Mecanismo De Acción
The mechanism by which Methyl 3-(chloromethyl)-4-fluorobenzoate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorine atom can enhance binding affinity and selectivity, while the chloromethyl group can facilitate further chemical modifications.
Molecular Targets and Pathways:
Enzymes: Potential targets include enzymes involved in metabolic pathways or disease processes.
Receptors: Binding to specific receptors can modulate cellular signaling pathways and physiological responses.
Comparación Con Compuestos Similares
Methyl 3-(chloromethyl)benzoate: Lacks the fluorine atom, resulting in different chemical and biological properties.
Methyl 4-fluorobenzoate: Lacks the chloromethyl group, leading to variations in reactivity and applications.
Methyl 3-(chloromethyl)-benzoate: Similar structure but without fluorination, affecting its stability and activity.
Uniqueness: Methyl 3-(chloromethyl)-4-fluorobenzoate stands out due to the presence of both fluorine and chloromethyl groups, which confer unique chemical properties and potential applications. Its dual functionality allows for diverse synthetic routes and biological activities, making it a valuable compound in research and industry.
Propiedades
IUPAC Name |
methyl 3-(chloromethyl)-4-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-13-9(12)6-2-3-8(11)7(4-6)5-10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQDFKNBCFHDMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Cyclopropyl(isothiocyanato)methyl]cyclopropane](/img/structure/B1525471.png)
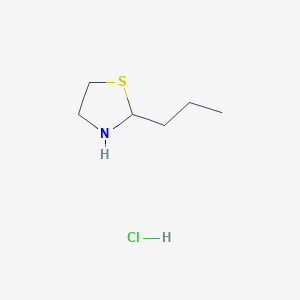
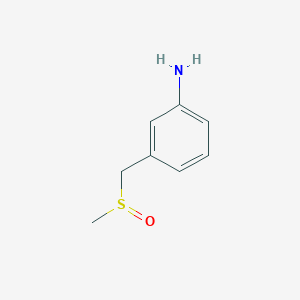
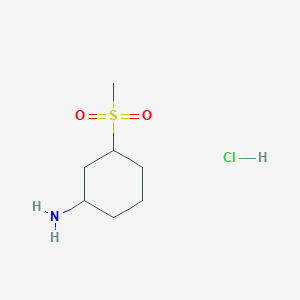
![N-[cyano(cyclopropyl)methyl]benzamide](/img/structure/B1525479.png)
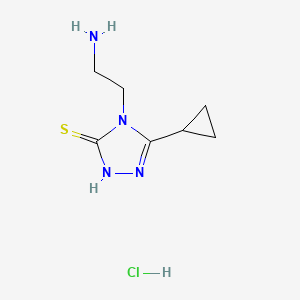
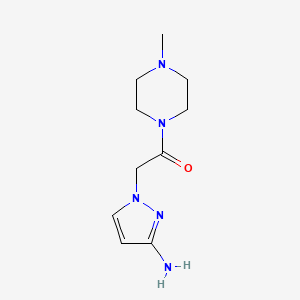
![3-Amino-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B1525486.png)

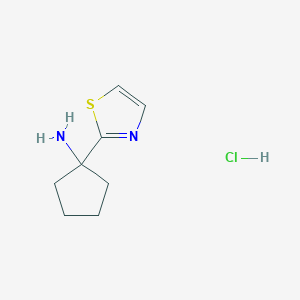
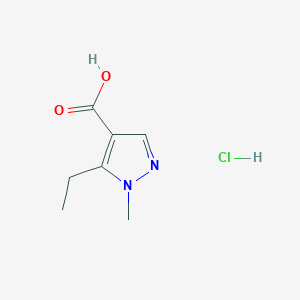
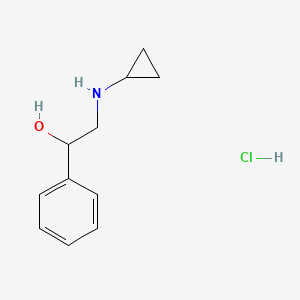
![1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride](/img/structure/B1525492.png)
